molecular formula C18H15Cl2N3O2S B2796118 ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate CAS No. 686736-64-1

ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2796118
CAS No.: 686736-64-1
M. Wt: 408.3
InChI Key: KBRAFPYZTNGPCI-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound commonly used in medicinal chemistry . It also contains a thiourea group, which is known to have various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various reagents . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .


Physical and Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound would be a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound .

Scientific Research Applications

  • Regioselective Synthesis

    A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were efficiently synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method significantly reduced reaction times and achieved high yields (Machado et al., 2011).

  • Complex Compound Formation

    The compound is utilized in a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, leading to the formation of a well-characterized compound. This synthesis route is supported by elemental analysis, IR, 1H-NMR, and mass spectral studies (Viveka et al., 2012).

  • Synthesis of Heterocycles

    Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is used as a building block for the synthesis of new heterocycles. The prepared products show potential anticancer activity against certain human cancer cell lines, highlighting the compound's role in medicinal chemistry (Abdel-Motaal et al., 2020).

  • Allosteric Modulation

    The compound has been investigated for its pharmacological properties, such as its role in allosteric modulation of receptors. This research provides insights into the compound's potential therapeutic applications and its interaction with biological systems (Price et al., 2005).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound .

Properties

IUPAC Name

ethyl 3-[(3,4-dichlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-2-25-17(24)16-15(11-5-3-4-6-14(11)22-16)23-18(26)21-10-7-8-12(19)13(20)9-10/h3-9,22H,2H2,1H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAFPYZTNGPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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